3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride
CAS No.: 1807891-10-6
Cat. No.: VC2887772
Molecular Formula: C11H16ClN
Molecular Weight: 197.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807891-10-6 |
|---|---|
| Molecular Formula | C11H16ClN |
| Molecular Weight | 197.7 g/mol |
| IUPAC Name | 3-(3-methylphenyl)cyclobutan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C11H15N.ClH/c1-8-3-2-4-9(5-8)10-6-11(12)7-10;/h2-5,10-11H,6-7,12H2,1H3;1H |
| Standard InChI Key | QVUWSAYYZHWFPK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2CC(C2)N.Cl |
| Canonical SMILES | CC1=CC(=CC=C1)C2CC(C2)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride is an organic compound consisting of a cyclobutyl ring system with an amine group and a 3-methylphenyl (m-tolyl) substituent, formulated as the hydrochloride salt. This compound is characterized by several key identifiers that establish its unique chemical identity in scientific databases and research literature.
Basic Identification Parameters
The compound is primarily identified by its CAS registry number 1807891-10-6, which serves as its unique chemical identifier in regulatory and research contexts . The IUPAC nomenclature designates it as (1r,3r)-3-(m-tolyl)cyclobutan-1-amine hydrochloride, indicating the specific stereochemical configuration of the substituents on the cyclobutane ring . The stereochemical designations (1r,3r) specify the relative positions of the amine and methylphenyl groups on the cyclobutane ring, indicating they are positioned in a trans configuration across the ring structure.
Alternative registry numbers and identifiers include MFCD28145321, which serves as a molecular formulation compound database reference code . The compound also appears under the alternate CAS number 1955561-93-9 in some chemical databases . These multiple identifiers ensure proper tracking and identification across different chemical information systems.
Structural Features and Representation
The molecular structure of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride incorporates several key functional groups that define its chemical behavior and potential reactivity:
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A cyclobutane ring: A four-membered saturated carbocyclic structure that serves as the central scaffold
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An amine group: Attached to the 1-position of the cyclobutane ring, forming the basic center that is protonated in the hydrochloride salt
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A 3-methylphenyl (m-tolyl) group: Attached to the 3-position of the cyclobutane ring
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A hydrochloride counterion: Forms an ionic bond with the protonated amine group
The molecular structure can be represented digitally using the InChI code: 1S/C11H15N.ClH/c1-8-3-2-4-9(5-8)10-6-11(12)7-10;/h2-5,10-11H,6-7,12H2,1H3;1H/t10-,11-; . This standardized notation encodes the complete structural information, including stereochemistry. The corresponding InChI key QVUWSAYYZHWFPK-PFWPSKEQSA-N provides a fixed-length identifier that facilitates database searching and compound identification .
Physicochemical Properties
The physicochemical properties of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride determine its behavior in different environments and inform its handling, storage, and potential applications. These properties are essential considerations for researchers working with this compound.
Basic Physical Properties
The compound exists as a solid powder at room temperature, which is typical for amine hydrochloride salts . Its physical state facilitates handling and storage in laboratory settings. The molecular weight of the compound is precisely calculated at 197.70 g/mol (or 197.71 g/mol with rounding), based on its molecular formula C11H16ClN . This relatively low molecular weight places it in a range commonly associated with drug-like molecules.
Comparative Properties Table
The following table summarizes the key physicochemical properties of 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride based on available data:
This table provides a comprehensive overview of the available physicochemical data for the compound, serving as a reference for researchers considering its use in chemical or pharmaceutical applications.
| Compound | Molecular Formula | Molecular Weight | CAS Number | Key Structural Difference |
|---|---|---|---|---|
| 3-(3-Methylphenyl)cyclobutan-1-amine hydrochloride | C11H16ClN | 197.70 g/mol | 1807891-10-6 | Contains 3-methylphenyl group at position 3 |
| cis-3-methylcyclobutan-1-amine hydrochloride | C5H12ClN | 121.61 g/mol | 1093951-55-3 | Contains methyl group at position 3, cis stereochemistry |
| 3-(Fluoromethyl)cyclobutan-1-amine hydrochloride | C5H11ClFN | 139.60 g/mol | 2137697-07-3 | Contains fluoromethyl group at position 3 |
This comparison highlights the structural diversity within the cyclobutylamine hydrochloride family and suggests these compounds may be part of structure-activity relationship studies in medicinal chemistry research.
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